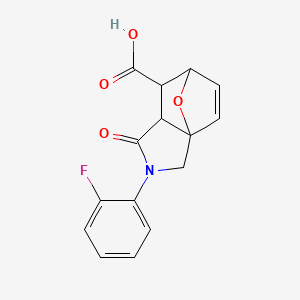

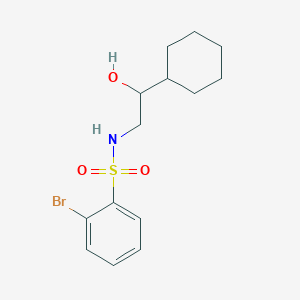

![molecular formula C12H14N4O2S2 B2588629 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine CAS No. 496777-51-6](/img/structure/B2588629.png)

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

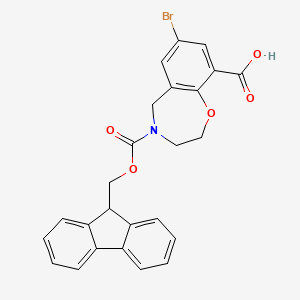

“2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” is a chemical compound with the molecular formula C12H14N4O2S2 . It is also known by other names such as “2-[(4-Pyrimidin-2-ylpiperazinyl)sulfonyl]thiophene” and "2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-pyrimidine" .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” consists of 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 310.395 Da and the monoisotopic mass is 310.055817 Da .

Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” include a molecular formula of C12H14N4O2S2, an average mass of 310.395 Da, and a monoisotopic mass of 310.055817 Da .

Scientific Research Applications

Synthesis of Novel Derivatives

The synthesis of novel thieno[2,3-d]pyrimidine derivatives bearing a sulfonylurea moiety highlights a significant area of research involving 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine. These compounds are synthesized through a series of steps starting from methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Chen et al., 2014).

Pharmacodynamic Activity

In the pharmacodynamic realm, 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine derivatives such as GDC-0941, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, have been evaluated for their ability to overcome brain barrier efflux mechanisms. This evaluation is crucial for the development of therapeutics targeting brain tumors, indicating the compound's significant potential in cancer treatment (Salphati et al., 2010).

Antimicrobial Activity

The antimicrobial properties of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, have been explored. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mittal et al., 2011).

Anticancer Agents

Thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have been designed and synthesized as putative anticancer agents. This research is based on the structure of protein tyrosine kinase inhibitors, underscoring the compound's relevance in developing new treatments for cancer (Min, 2012).

properties

IUPAC Name |

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCVVSBFCOBOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348064 |

Source

|

| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |

CAS RN |

496777-51-6 |

Source

|

| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

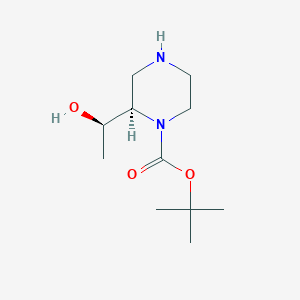

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)

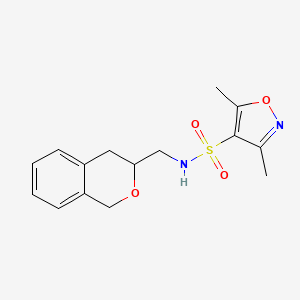

![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)

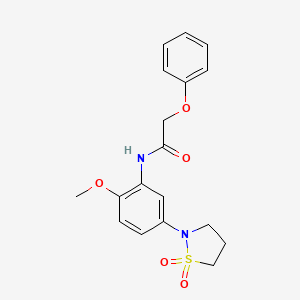

![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)

![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)